molecular formula C6H11ClS B097503 Cyclohexanesulfenyl chloride CAS No. 17797-03-4

Cyclohexanesulfenyl chloride

Cat. No. B097503
CAS RN: 17797-03-4
M. Wt: 150.67 g/mol
InChI Key: XRFDWTWFFLOKAV-UHFFFAOYSA-N
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Description

Cyclohexanesulfenyl chloride is a chemical compound that is widely used in scientific research. It is an organic sulfenyl chloride that is used in various applications, including organic synthesis and as a reagent in biochemical assays.

Scientific Research Applications

Cyclohexanesulfenyl chloride is used in various scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of sulfenamides and sulfenyl chlorides. Cyclohexanesulfenyl chloride is also used as a reagent in biochemical assays, particularly in the detection of thiol-containing compounds.

Mechanism Of Action

The mechanism of action of cyclohexanesulfenyl chloride involves the reaction of the sulfenyl chloride group with thiol-containing compounds. The reaction results in the formation of a sulfenamide or a disulfide bond. The reaction is typically carried out under mild conditions and does not require the use of harsh reagents.

Biochemical And Physiological Effects

Cyclohexanesulfenyl chloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, particularly those that contain thiol groups. Cyclohexanesulfenyl chloride has also been shown to induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using cyclohexanesulfenyl chloride in lab experiments is its mild reaction conditions. It does not require the use of harsh reagents or high temperatures. However, one of the limitations of using cyclohexanesulfenyl chloride is its reactivity with water and air. It must be stored under an inert atmosphere and used quickly to prevent degradation.

Future Directions

There are several future directions for the use of cyclohexanesulfenyl chloride in scientific research. One potential application is in the development of new drugs that target thiol-containing enzymes. Cyclohexanesulfenyl chloride could also be used in the development of new biochemical assays for the detection of thiol-containing compounds. Additionally, the synthesis of new sulfenyl chlorides using cyclohexanesulfenyl chloride could lead to the development of new organic compounds with unique properties.

Synthesis Methods

The synthesis of cyclohexanesulfenyl chloride involves the reaction of cyclohexanethiol with thionyl chloride. The reaction produces cyclohexanesulfenyl chloride and sulfur dioxide gas. The reaction is typically carried out in a solvent such as dichloromethane or chloroform.

properties

CAS RN

17797-03-4

Product Name

Cyclohexanesulfenyl chloride

Molecular Formula

C6H11ClS

Molecular Weight

150.67 g/mol

IUPAC Name

cyclohexyl thiohypochlorite

InChI

InChI=1S/C6H11ClS/c7-8-6-4-2-1-3-5-6/h6H,1-5H2

InChI Key

XRFDWTWFFLOKAV-UHFFFAOYSA-N

SMILES

C1CCC(CC1)SCl

Canonical SMILES

C1CCC(CC1)SCl

Other CAS RN

17797-03-4

synonyms

Cyclohexanesulfenyl chloride

Origin of Product

United States

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